3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, a methyl group, and a pyrrolidinylmethyl group attached to the chromen-4-one core structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiourea.
Coupling: Palladium catalysts, boronic acids.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one
- 3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one
- 3-(4-methylphenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one imparts unique chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3/c1-13-19(14-4-6-15(22)7-5-14)20(25)16-8-9-18(24)17(21(16)26-13)12-23-10-2-3-11-23/h4-9,24H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMNPIMXTDZORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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